molecular formula C6H9N3O B14160848 4-Amino-1,6-dimethyl-2-hydroxypyrimidine CAS No. 66943-92-8

4-Amino-1,6-dimethyl-2-hydroxypyrimidine

Cat. No.: B14160848
CAS No.: 66943-92-8
M. Wt: 139.16 g/mol
InChI Key: HPHILCXRGGDDOA-UHFFFAOYSA-N
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Description

4-Amino-1,6-dimethyl-2-hydroxypyrimidine is a heterocyclic compound with the molecular formula C6H9N3O and a molecular weight of 139.1552 g/mol It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,6-dimethyl-2-hydroxypyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route may involve the reaction of malononitrile with an appropriate aldehyde in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,6-dimethyl-2-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-Amino-1,6-dimethyl-2-hydroxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in relation to nucleic acid analogs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer applications.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1,6-dimethyl-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects. For example, it may inhibit the replication of viruses by interfering with viral DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,6-dimethyl-2-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups in specific positions allows for unique interactions with biological targets and chemical reagents, making it valuable in various research and industrial applications .

Properties

CAS No.

66943-92-8

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-amino-1,6-dimethylpyrimidin-2-one

InChI

InChI=1S/C6H9N3O/c1-4-3-5(7)8-6(10)9(4)2/h3H,1-2H3,(H2,7,8,10)

InChI Key

HPHILCXRGGDDOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1C)N

Origin of Product

United States

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